molecular formula C12H15NO2 B14132103 Ethyl 3-(4-(aminomethyl)phenyl)acrylate CAS No. 792185-51-4

Ethyl 3-(4-(aminomethyl)phenyl)acrylate

Cat. No.: B14132103
CAS No.: 792185-51-4
M. Wt: 205.25 g/mol
InChI Key: POZPKRUDKZLIST-BQYQJAHWSA-N
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Description

Ethyl 3-(4-(aminomethyl)phenyl)acrylate is an acrylate ester derivative featuring a phenyl ring substituted with an aminomethyl (-CH2NH2) group at the para position. The compound’s structure combines the reactivity of the acrylate ester group with the electronic and steric effects of the aminomethyl substituent, which may influence its solubility, stability, and biological activity.

Properties

CAS No.

792185-51-4

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl (E)-3-[4-(aminomethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9,13H2,1H3/b8-7+

InChI Key

POZPKRUDKZLIST-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)CN

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-(aminomethyl)phenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 4-(aminomethyl)benzaldehyde with ethyl acrylate in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(aminomethyl)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-(aminomethyl)phenyl)acrylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It finds applications in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(aminomethyl)phenyl)acrylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to participate in various chemical reactions makes it a versatile tool in research and development.

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(4-(aminomethyl)phenyl)acrylate with structurally related acrylate esters, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Substituent Effects and Physicochemical Properties

Substituents on the phenyl ring significantly alter electronic properties, solubility, and reactivity:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Key Properties/Applications References
Ethyl (E)-3-(4-methoxyphenyl)acrylate 4-OCH3 C12H14O3 206.2 Liquid High solubility in organic solvents; used in agrochemical intermediates .
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate 4-Cl + 2-CN C12H9ClNO2 247.7 Solid Agrochemical applications (herbicides, insecticides) .
Ethyl 3-[4-(methylsulfanyl)phenyl]acrylate 4-SCH3 C12H14O2S 222.3 Not reported Potential use in polymer adhesives .
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-OCH3 + 2-CN C13H13NO3 231.3 Solid (polymorph) Crystallographic studies; agrochemical relevance .
Ethyl 3-(4-(difluoromethoxy)phenyl)acrylate 4-OCHF2 C12H12F2O3 242.2 Not reported High hydrophobicity (XLogP3: 3.9); pharmaceutical research .
Key Observations:
  • Electron-donating groups (e.g., -OCH3 in ): Enhance solubility in polar solvents and stabilize the acrylate group via resonance.
  • Electron-withdrawing groups (e.g., -Cl, -CN in ): Increase reactivity, making compounds suitable for polymerization or agrochemical applications.

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